tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate: is a synthetic organic compound with the molecular formula C10H18F2N2O2 It is characterized by the presence of a tert-butyl group, a difluoropyrrolidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoropyrrolidine derivative. One common method includes the use of tert-butyl chloroformate and 4,4-difluoropyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoropyrrolidine ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of difluoropyrrolidine-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The difluoropyrrolidine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
- tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate
- tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)ethyl]carbamate
- tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)propyl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate is unique due to the specific positioning of the difluoropyrrolidine ring and the tert-butyl group. This unique structure can result in different reactivity and interaction profiles with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7-4-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBXWTOVPQDSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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